Butyl (tert-butoxycarbonyl)-l-glutaminate
Description
Contextualization within Amino Acid Protecting Group Chemistry
The synthesis of peptides and other complex molecules containing amino acid residues is fundamentally dependent on the strategic use of protecting groups. These chemical moieties are temporarily attached to reactive functional groups (such as amines and carboxylic acids) to prevent them from undergoing unwanted reactions during a synthetic sequence. The choice of protecting groups is governed by their stability to the reaction conditions used for bond formation and the ease with which they can be removed without affecting the newly assembled molecule.
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups in organic synthesis. masterorganicchemistry.com It is typically introduced by reacting the amino acid's α-amino group with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. wikipedia.org The primary advantage of the Boc group is its stability towards most nucleophiles and bases, allowing for a wide range of chemical transformations to be performed on other parts of the molecule. organic-chemistry.org Crucially, the Boc group is acid-labile, meaning it can be readily cleaved under anhydrous acidic conditions, often using reagents like trifluoroacetic acid (TFA). masterorganicchemistry.comwikipedia.orgresearchgate.net
Similarly, the carboxylic acid groups of glutamine (both the α-carboxyl and the side-chain carboxyl of its precursor, glutamic acid) must often be protected to prevent them from interfering with reactions, such as peptide bond formation. Esterification, commonly with a butyl or tert-butyl group, serves this purpose. The tert-butyl ester, like the Boc group, offers excellent stability and is conveniently removed under acidic conditions. chemimpex.com This compatibility allows for a "global deprotection" step where both the N-terminal Boc group and a tert-butyl ester can be removed simultaneously with a strong acid. researchgate.net
In the specific case of glutamine, the side-chain amide can sometimes undergo undesirable side reactions. To prevent this and to improve the solubility of the protected amino acid derivative, the side-chain amide nitrogen can also be protected, often with a trityl (Trt) group. The selection of a Boc/butyl ester protection scheme is a key part of an orthogonal protection strategy, where different protecting groups that can be removed under distinct conditions (e.g., acid-labile Boc vs. base-labile Fmoc) are employed on the same molecule to achieve highly selective synthesis. organic-chemistry.orgresearchgate.net
Significance as a Chiral Building Block and Synthetic Intermediate
L-glutamine possesses a chiral center at its α-carbon, and preserving this specific stereochemistry is often critical for the biological activity of the final synthetic target. Protected derivatives like Butyl (tert-butoxycarbonyl)-L-glutaminate serve as "chiral building blocks," which are molecules used to introduce a defined three-dimensional structure into a larger, more complex molecule. guidechem.com By using this pre-made chiral piece, chemists can avoid the difficult and often inefficient process of establishing the correct stereochemistry from non-chiral starting materials.
As a synthetic intermediate, the compound is highly versatile. With its most reactive sites masked, the glutamine derivative can be incorporated into larger structures or its side chain can be further modified. guidechem.com Its applications are widespread, particularly in medicinal chemistry and the synthesis of bioactive compounds. chemimpex.com
Detailed research findings highlight its utility in several areas:
Peptide Synthesis : It serves as a protected L-glutamine unit for incorporation into peptide chains during solid-phase or solution-phase peptide synthesis. guidechem.com The protecting groups ensure that the correct peptide bond is formed without side reactions.
Pharmaceutical Development : The compound is a building block in the synthesis of pharmaceuticals, especially in the fields of oncology and neurology. chemimpex.comchemimpex.com For instance, related tert-butyl ester prodrugs of L-γ-methyleneglutamic acid amides have been synthesized and evaluated for their potential as anticancer agents. nih.gov
Neuroscience Research : It is used to create analogs of neurotransmitters, which helps in the study of neurological pathways and the development of potential treatments for neurodegenerative diseases. chemimpex.comchemimpex.com
Bioconjugation : The protected glutamine derivative can be used in bioconjugation techniques, which involve attaching biomolecules to other molecules or surfaces, a key process in developing targeted drug delivery systems. chemimpex.com
The physical and chemical properties of these protected derivatives make them ideal for use in organic synthesis.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₀H₁₈N₂O₅ | fda.gov |
| Molecular Weight | 246.26 g/mol | fda.govechemi.com |
| Appearance | White solid | guidechem.com |
| Melting Point | 48.0-49.8 °C | echemi.com |
| Solubility | Soluble in DMSO and methanol | echemi.com |
Scope and Research Focus of the Outline
This article is strictly focused on the chemical properties and synthetic applications of this compound. The content is structured to provide a detailed, scientifically accurate overview within the context of advanced organic synthesis.
The scope is centered on two core themes:
Protecting Group Chemistry : An exploration of the roles of the tert-butoxycarbonyl (Boc) and butyl ester protecting groups in modulating the reactivity of the L-glutamine scaffold.
Synthetic Utility : An analysis of the compound's importance as a chiral building block and a versatile intermediate in the synthesis of peptides and other complex, biologically relevant molecules.
This outline deliberately excludes any discussion of pharmacological effects, dosage, administration, safety profiles, or adverse effects. The focus remains exclusively on the fundamental organic chemistry and synthetic utility of the title compound.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
butyl 5-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O5/c1-5-6-9-20-12(18)10(7-8-11(15)17)16-13(19)21-14(2,3)4/h10H,5-9H2,1-4H3,(H2,15,17)(H,16,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOADGSFFXCNYIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C(CCC(=O)N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Protecting Group Chemistry and Orthogonal Strategies for L Glutamate Derivatives
Stability and Reactivity Profiles of Boc and tert-Butyl Ester Groups
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions, including those that are nucleophilic or basic. researchgate.net This stability makes it compatible with many standard peptide coupling reactions. Similarly, the tert-butyl (tBu) ester is employed to protect carboxylic acid functional groups. Both the Boc and tBu groups are characterized by their lability under acidic conditions, which allows for their removal without affecting other, more robust protecting groups. creative-peptides.comacs.org
The selection of protecting groups must carefully consider their stability and reactivity to ensure that they remain intact during the synthetic steps but can be removed efficiently when desired. creative-peptides.com In peptide synthesis, α-amino protecting groups like Boc are considered temporary and are removed after each amino acid coupling step. In contrast, side-chain protecting groups like the tert-butyl ester are typically more "permanent" and are removed at the end of the synthesis. creative-peptides.com
The stability of these groups is crucial. For instance, the Boc group is stable to bases, which is advantageous in the Fmoc (9-fluorenylmethoxycarbonyl) strategy of peptide synthesis. creative-peptides.com However, both Boc and tBu groups are susceptible to cleavage under strong acidic conditions, a property that is exploited for their removal.
| Protecting Group | Protected Functional Group | Key Stability Characteristics | Common Deprotection Condition |
| Boc (tert-butoxycarbonyl) | α-Amino group | Stable to bases and nucleophiles | Acidic conditions (e.g., TFA, HCl) |
| tBu (tert-butyl ester) | Side-chain Carboxyl group | Stable to bases and nucleophiles | Acidic conditions (e.g., TFA, HCl) |
Acid-Labile Deprotection Mechanisms and Protocols
The removal of Boc and tert-butyl ester protecting groups is typically achieved through acidolysis, a reaction that leverages their susceptibility to acid-mediated cleavage. The mechanism involves the protonation of the carbonyl oxygen of the protecting group, followed by the loss of a stable tert-butyl cation, which then typically forms isobutylene (B52900) gas. commonorganicchemistry.comstackexchange.com
Trifluoroacetic acid (TFA) is a strong acid commonly used for the deprotection of both Boc and tert-butyl groups. researchgate.net The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (B109758) (DCM), at or below room temperature. creative-peptides.com A common protocol involves treating the protected compound with a solution of TFA in DCM, often with scavengers present to trap the reactive tert-butyl cations generated during the reaction. doi.org
The cleavage of t-butyl groups with TFA leads to the formation of t-butyl trifluoroacetate (B77799), which can alkylate nucleophilic residues like methionine and tryptophan. nih.gov This underscores the importance of using scavengers in the deprotection mixture.
Hydrochloric acid (HCl) is another effective reagent for the removal of Boc and tert-butyl protecting groups. acs.orgnih.gov A solution of HCl in an organic solvent, such as dioxane or an alcohol, is often employed. nih.govresearchgate.net For instance, a 4 M solution of HCl in anhydrous dioxane can efficiently deprotect Nα-Boc groups. nih.govarizona.edu
The mechanism with HCl is similar to that with TFA, involving protonation and subsequent cleavage to release the free amine or carboxylic acid as its hydrochloride salt. commonorganicchemistry.com The choice between TFA and HCl can depend on the specific substrate and the desired selectivity, as some studies suggest that HCl in dioxane can offer superior selectivity for the deprotection of Nα-Boc groups in the presence of tert-butyl esters and ethers. nih.gov
| Reagent | Typical Conditions | Key Features |
| Trifluoroacetic Acid (TFA) | Anhydrous TFA, often in DCM, at 0°C to room temperature. creative-peptides.com | Highly effective for both Boc and tBu groups. Requires scavengers to prevent side reactions. nih.gov |
| Hydrochloric Acid (HCl) | Anhydrous HCl in an organic solvent (e.g., 4M in dioxane) at room temperature. nih.gov | Can offer high selectivity for Nα-Boc deprotection. nih.gov The product is obtained as the HCl salt. commonorganicchemistry.com |
During the acid-mediated deprotection of Boc and tert-butyl groups, highly reactive tert-butyl cations are generated. acsgcipr.org These cations can cause undesirable side reactions by alkylating nucleophilic amino acid residues, particularly tryptophan, methionine, tyrosine, and cysteine. thermofisher.com To prevent these side reactions, "scavengers" are added to the deprotection cocktail.
Scavengers are nucleophilic reagents that efficiently trap the carbocations. Common scavengers include water, triisopropylsilane (B1312306) (TIS), and thioanisole. researchgate.net For example, a widely used cleavage mixture is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (B43112) (EDT). The choice of scavenger depends on the amino acid composition of the peptide. For most sequences, a simpler mixture of TFA/TIS/water (95:2.5:2.5) is often sufficient.
The function of scavengers is not only to trap the t-butyl cations but also to destroy the t-butyl trifluoroacetate ester that can form and act as an alkylating agent. nih.gov
Orthogonal Protection Strategies for Differential Reactivity
Orthogonal protection is a powerful strategy in multi-step synthesis that allows for the selective removal of one protecting group in the presence of others. fiveable.meorganic-chemistry.org This is achieved by using protecting groups that are labile under different, non-interfering conditions. bham.ac.uk For L-glutamate derivatives, this allows for the selective deprotection of either the α-amino group or the side-chain carboxyl group, enabling further specific modifications at one site while the other remains protected.
An example of an orthogonal protecting group that can be used in conjunction with the acid-labile Boc and tert-butyl groups is the allyl group. doi.orgresearchgate.net Allyl esters and allyloxycarbonyl (Alloc) protecting groups are stable to the acidic conditions used to remove Boc and tBu groups. nih.gov Conversely, allyl groups can be selectively removed under neutral conditions using a palladium catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger like phenylsilane (B129415) (PhSiH₃). nih.govscispace.com
This orthogonality allows for a synthetic route where, for instance, the Boc group on the α-amino group of a glutamate (B1630785) derivative can be removed with TFA, allowing for peptide chain elongation, while an allyl protecting group on the side-chain carboxyl remains intact. Subsequently, the allyl group can be removed to allow for a specific modification at the side chain, such as cyclization, without affecting the rest of the molecule. nih.govscispace.com
| Protecting Group Combination | Deprotection Condition for Group 1 | Deprotection Condition for Group 2 | Orthogonality |
| Boc/tBu and Allyl/Alloc | Acidic (e.g., TFA) | Neutral (e.g., Pd(PPh₃)₄, PhSiH₃) | Yes, the deprotection conditions are mutually exclusive. |
Integration with Fluorenylmethyloxycarbonyl (Fmoc) Protecting Groups
The integration of side-chain protecting groups based on tert-butyl chemistry, such as in Butyl (tert-butoxycarbonyl)-l-glutaminate, with the 9-fluorenylmethyloxycarbonyl (Fmoc) Nα-protecting group is a cornerstone of modern solid-phase peptide synthesis (SPPS). This combination exemplifies an orthogonal protection strategy, which is critical for the stepwise assembly of complex peptides. Orthogonality in this context means that each class of protecting group can be removed under specific conditions without affecting the other. peptide.comiris-biotech.de
In this scheme, the Nα-amino group of the incoming amino acid is protected by the base-labile Fmoc group. americanpeptidesociety.org The side-chain carboxyl group of glutamate is protected as a tert-butyl (tBu) ester, and the N-terminus of the glutamate derivative itself is protected by a tert-butyloxycarbonyl (Boc) group. Both the tBu and Boc groups are acid-labile. iris-biotech.deluxembourg-bio.com
The synthesis cycle proceeds as follows:
The Fmoc group on the N-terminus of the growing peptide chain is removed using a mild base, typically a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF). nih.govnih.gov These conditions are sufficiently mild to leave the acid-sensitive tBu and Boc protecting groups on the glutamate side chain completely intact. peptide.com
The next Fmoc-protected amino acid is then coupled to the newly deprotected amine.
These two steps are repeated for each amino acid in the sequence.
Once the peptide chain is fully assembled, the final step involves the global deprotection of all side-chain protecting groups and, typically, cleavage of the peptide from the solid support. This is achieved by treatment with a strong acid, most commonly trifluoroacetic acid (TFA). peptide.comresearchgate.net This strong acid treatment effectively removes the tBu ester from the glutamate side chain, along with other acid-labile side-chain protecting groups used in the synthesis. iris-biotech.deacs.org The choice between Fmoc and Boc strategies depends on the peptide's specific sequence and desired final product, with the Fmoc/tBu strategy being particularly well-suited for acid-sensitive peptides and automated synthesis. americanpeptidesociety.orgpeptide.com
This orthogonality ensures that the side-chain functionality of the glutamate residue remains masked throughout the chain elongation process, preventing unwanted side reactions, and is only revealed during the final cleavage step.
Table 1: Orthogonal Deprotection Conditions in Fmoc/tBu-Based Peptide Synthesis
| Protecting Group | Chemical Structure | Linkage | Cleavage Reagent | Stability |
| Fmoc | 9-Fluorenylmethyloxycarbonyl | Nα-Amine (Urethane) | 20% Piperidine in DMF | Acid and mild hydrogenolysis stable |
| Boc | tert-Butoxycarbonyl | N-terminus (Carbamate) | Trifluoroacetic Acid (TFA) | Base stable |
| tBu | tert-Butyl | Side-chain Carboxyl (Ester) | Trifluoroacetic Acid (TFA) | Base stable |
Enzymatic Approaches for Carboxyl Protecting Group Removal
Enzymatic methods for the removal of protecting groups offer a powerful alternative to traditional chemical deprotection, characterized by high selectivity and exceptionally mild reaction conditions. nih.govqyaobio.com This approach, often termed "green chemistry," avoids the harsh reagents and potential side reactions associated with acidic or basic cleavage. For carboxyl protection, particularly for tert-butyl esters, specific enzymes have been identified that can catalyze their hydrolysis with high efficiency. nih.govresearchgate.net
The key advantage of enzymatic deprotection is its chemoselectivity. Lipases and esterases have been shown to selectively hydrolyze ester bonds, such as the tert-butyl ester of a glutamate side chain, without affecting other protecting groups like the Nα-Fmoc or N-Boc groups. nih.govresearchgate.net This allows for the selective deprotection of a carboxyl group on a fully protected peptide, which can be useful for on-resin cyclization or side-chain modifications.
Research has identified several highly effective biocatalysts for this purpose. Lipase A from Candida antarctica (CAL-A) and an esterase from Bacillus subtilis (BsubpNBE) are among the most active enzymes for the hydrolysis of a range of tert-butyl esters of protected amino acids. nih.govresearchgate.net These enzymes operate under mild, typically aqueous, conditions (pH 7) and can achieve high yields while preserving the integrity of other sensitive functional groups within the peptide. nih.govpnas.org The mechanism involves the enzyme's active site accommodating the sterically hindered tert-butyl group and facilitating the hydrolytic cleavage of the ester bond. researchgate.net This enzymatic strategy represents a valuable tool in chemoenzymatic peptide synthesis, enabling the production of complex peptides under environmentally benign conditions. nih.govnih.gov
Table 2: Enzymes for Selective Removal of Carboxyl Protecting Groups
| Enzyme | Source Organism | Protecting Group Cleaved | Optimal pH | Key Advantages |
| Lipase A (CAL-A) | Candida antarctica | tert-Butyl esters | ~7.0 | High activity, good yields, tolerates various N-protecting groups (Fmoc, Boc, Z). nih.govresearchgate.net |
| Esterase (BsubpNBE) | Bacillus subtilis | tert-Butyl esters | ~7.0 | High activity, mild conditions, preserves other protecting groups. nih.govresearchgate.net |
| Lipase | Burkholderia sp. | tert-Butyl esters | ~7.0 | Effective hydrolysis of t-butyl esters. nih.gov |
| Trypsin | Porcine Pancreas | Arginine methyl ester | Not specified | Used for reversible masking of side-chain carboxyls via arginine esters. pnas.org |
| Porcine Liver Esterase | Porcine Liver | Sterically demanding aryl acetates | Not specified | Can cleave sterically hindered esters where other enzymes may fail. researchgate.net |
Role in Solid-Phase Peptide Synthesis (SPPS).sigmaaldrich.comsigmaaldrich.com
Solid-Phase Peptide Synthesis (SPPS) is a cornerstone of modern biochemistry and pharmaceutical development, enabling the routine construction of peptide chains. peptide2.com In this context, this compound, often abbreviated as Boc-Glu(OtBu)-OH, serves as a fundamental glutamic acid residue donor. medchemexpress.comp3bio.com The Boc group provides temporary protection for the α-amino group, preventing unwanted polymerization during the coupling of amino acids. nih.govpeptide.com This protection is typically removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the subsequent addition of the next amino acid in the sequence. peptide.com Concurrently, the tert-butyl esterification of the side-chain carboxyl group prevents it from participating in the peptide bond formation. seplite.com
The primary application of Boc-Glu(OtBu)-OH in SPPS is as a standard building block for incorporating glutamic acid residues into a growing peptide chain. p3bio.comcem.com The process involves the sequential addition of amino acids to a solid support, with each coupling step followed by the deprotection of the N-terminal amine. The use of Boc-Glu(OtBu)-OH ensures that the glutamic acid residue is added in a controlled manner, with its side-chain functionality masked until the final stages of synthesis. This prevents the formation of branched peptides and other side products. The robust nature of the tert-butyl ester protecting group ensures its stability throughout the various coupling and deprotection cycles of the Boc-SPPS strategy. nih.gov
The utility of this compound extends beyond the synthesis of natural peptides to the creation of modified peptides and peptidomimetics with enhanced therapeutic properties. The orthogonal protection scheme allows for the selective deprotection of either the N-terminus or the side chain, providing a handle for chemical modification. For instance, after the completion of the peptide chain, the tert-butyl ester can be selectively removed to expose the side-chain carboxylic acid, which can then be coupled with various moieties to introduce new functionalities. This approach is instrumental in developing peptides with improved stability, receptor affinity, and pharmacokinetic profiles. The compound Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH, a dipeptide derivative, is noted for its ability to enhance stability and solubility in the synthesis of modified peptides. adventchembio.com
Macrocyclic peptides, characterized by a cyclic structure, often exhibit enhanced biological activity and stability compared to their linear counterparts. This compound plays a crucial role in the synthesis of these complex architectures. nih.gov The side-chain carboxyl group of the glutamic acid residue, once deprotected, can be used as a point of cyclization, forming a lactam bridge with an amine group elsewhere in the peptide chain. This on-resin cyclization strategy is a powerful method for constructing constrained peptide scaffolds. The synthesis of macrocyclic ligands for the polo-like kinase 1 polo-box domain has been achieved using an orthogonally protected glutamic acid analog derived from N-Boc-L-glutamic acid α-tert-butyl ester. nih.gov
Utilization as a Chiral Building Block in Advanced Organic Synthesis.
Beyond peptide chemistry, the inherent chirality of this compound makes it a valuable chiral precursor in asymmetric synthesis. The stereocenter at the α-carbon is preserved throughout many chemical transformations, allowing for the synthesis of enantiomerically pure complex molecules.
This compound serves as a versatile starting material for the synthesis of a wide array of glutamic acid analogues. nih.goviris-biotech.de The protected nature of the amine and side-chain carboxyl groups allows for selective modifications at other positions of the molecule. For example, the α-carbon can be functionalized to introduce novel substituents, leading to the creation of glutamic acid derivatives with unique biological activities. Research has demonstrated the synthesis of L-γ-methyleneglutamic acid amides from L-pyroglutamic acid, which involves the use of tert-butyl and Boc protecting groups. nih.gov These derivatives are often explored for their potential as enzyme inhibitors or receptor antagonists.
This compound is a key monomer in the ring-opening polymerization to produce Poly(γ-tert-Butyl L-Glutamate) (PtBuLG). rsc.org This polymer, in turn, serves as a precursor to poly(L-glutamic acid) (PLGA) upon hydrolysis of the tert-butyl ester groups. PtBuLG and PLGA are biodegradable polymers with numerous applications in drug delivery, tissue engineering, and other biomedical fields. The controlled polymerization of Boc-Glu(OtBu)-OH allows for the synthesis of polypeptides with defined molecular weights and low polydispersity, which is crucial for their performance in biomedical applications. The synthesis of γ-tert-butyl-L-glutamate N-carboxyanhydride (NCA), a key intermediate for polymerization, starts from L-glutamic acid 5-tert-butyl ester. rsc.org
Mechanistic Investigations and Computational Studies
Elucidation of Reaction Mechanisms in Protection and Deprotection Steps
The chemical synthesis involving Butyl (tert-butoxycarbonyl)-l-glutaminate necessitates the strategic application and subsequent removal of protecting groups to ensure regioselectivity and prevent unwanted side reactions. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for the α-amino function of amino acids due to its stability under various conditions and its susceptibility to cleavage under specific, mild acidic conditions. organic-chemistry.orgpeptide.com
Protection Step: The protection of the α-amino group of the glutamine butyl ester is typically achieved through nucleophilic acyl substitution. The reaction involves the nucleophilic attack of the primary amine's lone pair of electrons on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate (B1257347) (Boc₂O), which is the most common reagent for this transformation. commonorganicchemistry.comjk-sci.com The mechanism proceeds as follows:
The amino group of the glutamine derivative attacks a carbonyl group of Boc₂O. commonorganicchemistry.com
This leads to the formation of a tetrahedral intermediate.
The intermediate collapses, resulting in the departure of a tert-butyl carbonate leaving group. commonorganicchemistry.comjk-sci.com
This unstable leaving group subsequently decomposes into the thermodynamically stable products carbon dioxide (CO₂) and tert-butoxide. The formation of gaseous CO₂ provides a strong driving force for the reaction. commonorganicchemistry.comtotal-synthesis.com
The tert-butoxide, a strong base, abstracts a proton from the now-protonated α-amino group, yielding the neutral N-Boc protected product and tert-butanol. commonorganicchemistry.comjk-sci.com
For glutamine derivatives, selective protection of the α-amino group is crucial. The side-chain amide is significantly less nucleophilic and generally does not react under standard Boc-protection conditions. However, in complex peptide syntheses, the side-chain amide of glutamine is often protected with groups like the trityl (Trt) group to enhance solubility and prevent potential side reactions under different conditions. peptide.com
Deprotection Step: The removal of the Boc group is an acid-catalyzed process, valued for its orthogonality to other protecting groups like the base-labile Fmoc group. organic-chemistry.orgtotal-synthesis.com The mechanism relies on the formation of the highly stable tert-butyl cation. organic-chemistry.org
The reaction is initiated by the protonation of the carbonyl oxygen of the Boc group by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). jk-sci.comtotal-synthesis.com
The protonated carbamate (B1207046) undergoes heterolytic cleavage of the tert-butyl-oxygen bond. This step is the rate-determining step and results in the formation of a stable tertiary carbocation (the tert-butyl cation) and an unstable carbamic acid intermediate. jk-sci.comwikipedia.org
The carbamic acid intermediate rapidly decarboxylates, releasing carbon dioxide and the free, protonated amine of the glutamine derivative. jk-sci.com
The tert-butyl cation can be scavenged by nucleophiles present in the reaction mixture to prevent unwanted side reactions, such as the alkylation of sensitive residues like tryptophan or methionine. wikipedia.orgresearchgate.net Common scavengers include anisole (B1667542) or thioanisole. wikipedia.org
This selective and clean decomposition pathway makes the Boc group a cornerstone of protecting group strategies in organic synthesis, particularly in peptide chemistry.
Kinetic Studies of Derivatization and Cleavage Reactions
Kinetic studies of the derivatization (protection) and cleavage (deprotection) of Boc-protected amines provide critical insights into reaction efficiency, optimization, and mechanistic pathways.
Kinetics of Cleavage Reactions: The acid-catalyzed cleavage of the N-Boc group has been the subject of detailed kinetic analysis. Studies on the deprotection of Boc-protected amines using hydrochloric acid (HCl) in a toluene (B28343) and propan-2-ol mixture revealed that the reaction rate exhibits a second-order dependence on the concentration of HCl. acs.orgnih.govresearchgate.net This second-order behavior was observed for different substrates and with various strong acids like sulfuric acid and methanesulfonic acid, suggesting a degree of generality for this kinetic dependence. acs.orgnih.gov
The proposed mechanism to explain this observation involves a general acid-catalyzed separation of a reversibly formed ion-molecule pair, which arises from the fragmentation of the initially protonated tert-butyl carbamate. acs.orgnih.gov
In contrast, when using trifluoroacetic acid (TFA), a common reagent for Boc deprotection, the kinetics can be more complex. One study found that the deprotection of a tosylate substrate with TFA showed an inverse kinetic dependence on the concentration of the trifluoroacetate (B77799) counterion. acs.orgnih.gov This suggests that the trifluoroacetate anion may interact with intermediates in a way that inhibits the rate-determining step.
Thermolytic deprotection has also been investigated. A study combining experimental data with kinetic model fitting supported a mechanism involving an initial, slow, and concerted proton transfer with the release of isobutylene (B52900), which is then followed by a rapid decarboxylation step. researchgate.net A strong correlation was identified between the electrophilicity of the N-Boc carbonyl group and the reaction rate, indicating that electronic factors significantly influence the cleavage speed. researchgate.net
| Acid Catalyst | Kinetic Dependence | Key Mechanistic Feature | Reference |
|---|---|---|---|
| HCl, H₂SO₄, CH₃SO₃H | Second-order on acid concentration | General acid-catalyzed separation of an ion-molecule pair | acs.orgnih.gov |
| Trifluoroacetic Acid (TFA) | Inverse dependence on trifluoroacetate concentration | Counterion may inhibit the rate-determining step | acs.orgnih.gov |
| Thermal (No Acid) | Correlates with N-Boc carbonyl electrophilicity | Slow, concerted proton transfer followed by rapid decarboxylation | researchgate.net |
Computational Chemistry Approaches (e.g., Density Functional Theory)
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the intricacies of reaction mechanisms involving protected amino acids like this compound. DFT allows for the detailed examination of electronic structures, reaction energies, and transition states at the molecular level. nih.govresearchgate.net
DFT calculations are instrumental in characterizing the structure and stability of transient species formed during protection and deprotection reactions. For the acid-catalyzed cleavage of the Boc group, DFT can model the initial protonation step, confirming the most likely site of protonation (the carbonyl oxygen) and the structure of the resulting protonated carbamate. jk-sci.comtotal-synthesis.com
Furthermore, DFT provides quantitative data on the stability of the key intermediates: the tert-butyl cation and the carbamic acid. By calculating the energies of these species relative to the reactants and products, computational models can validate the proposed mechanistic pathway where the formation of the highly stabilized tertiary carbocation is a major driving force for the reaction. wikipedia.org DFT has also been employed to study the electronic properties and reactivity of amino acids in general, providing insights that can be extrapolated to understand how the glutamine side chain might influence the stability of intermediates. nih.govresearchgate.net
Beyond characterizing intermediates, DFT is used to map out entire potential energy surfaces for reactions. This allows for the prediction of the most favorable reaction pathways by identifying the transition states with the lowest activation energies. nih.govbeilstein-journals.org For the deprotection of this compound, DFT calculations can compare the energy barriers for different proposed mechanisms, such as stepwise versus concerted pathways, providing evidence to support one over the other. researchgate.net
These computational models can also predict reaction selectivity. For instance, in cases where multiple protecting groups are present, DFT can help rationalize why one group is cleaved preferentially. This is achieved by calculating and comparing the activation energies for the cleavage of each protecting group under specific conditions. researchgate.net Studies have successfully used a combination of computational modeling and kinetic analysis to establish a strong correlation between a calculated property, such as the electrophilicity of the N-Boc carbonyl group, and the experimentally observed reaction rate for deprotection. researchgate.net Such predictive models are invaluable for designing new protecting group strategies and optimizing reaction conditions for complex molecules.
Molecular Docking Studies in Enzymatic Processes
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is particularly useful for studying how substrates or inhibitors, such as derivatives of l-glutaminate, interact with the active site of an enzyme.
In the context of this compound, molecular docking can be applied to understand its interaction with various enzymes. For example, research has been conducted on the biocatalytic, enzyme-mediated synthesis of protected amino acid building blocks. In one study, molecular docking was used to investigate the binding of N-Boc-L-glutamate to the active site of the protease Alcalase (subtilisin Carlsberg) to rationalize its efficacy in catalyzing a selective α-benzylation reaction. frontiersin.orgresearchgate.net The docking simulations showed that the N-Boc-L-glutamate derivative binds in a position and orientation suitable for catalysis, with the α-carboxylate group positioned near the catalytic triad (B1167595) of the enzyme. frontiersin.org
Docking studies are also crucial in the field of drug design, particularly in the development of enzyme inhibitors. Glutaminase (B10826351), an enzyme that converts glutamine to glutamate (B1630785), is a significant target in cancer therapy. nih.govnih.gov Glutamine analogs and derivatives are often studied as potential inhibitors. Molecular docking simulations have been used to model how these glutamine mimetics bind to the active site of glutaminase. nih.govresearchgate.net These computational models help to elucidate the key molecular interactions—such as hydrogen bonds and hydrophobic contacts—that are responsible for binding affinity and inhibitory potency. nih.govbohrium.com Such insights are critical for the rational design and optimization of new, more effective glutaminase inhibitors. nih.gov
| Molecule | Enzyme | Purpose of Study | Key Finding | Reference |
|---|---|---|---|---|
| N-Boc-L-glutamate | Alcalase (Subtilisin Carlsberg) | Investigate biocatalytic esterification | Substrate binds in a catalytically favorable position near the Ser-His-Asp triad. | frontiersin.org |
| Glutamine Analogs (Inhibitors) | Glutaminase (GAC, KGA) | Understand inhibitor binding and mechanism | Modeling identified key binding sites and interactions within the catalytic active site. | nih.govresearchgate.net |
| Glutamine-Valproic Acid (Gln-VPA) derivative | Glutaminase | Assay a hybrid compound as a potential inhibitor | Docking results showed that glutaminase recognized the Gln-VPA derivative. | nih.gov |
Analytical and Spectroscopic Characterization in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural confirmation of N-(tert-Butoxycarbonyl)-L-glutamic Acid 1-tert-Butyl Ester. chemicalbook.com Both proton (¹H) and carbon-13 (¹³C) NMR are utilized to provide a comprehensive picture of the molecule's atomic connectivity and chemical environment.
Proton NMR is instrumental in confirming the presence and arrangement of hydrogen atoms within the molecule. The analysis of chemical shifts, integration, and signal multiplicity (splitting patterns) allows for the assignment of each proton to its specific position in the molecular structure. chemicalbook.com
A significant finding in the NMR analysis of N-Boc-substituted compounds is the potential for observing equilibrating conformers, or rotamers. beilstein-journals.org This phenomenon arises from the restricted rotation around the carbamate (B1207046) C–N single bond of the tert-butoxycarbonyl (Boc) group. beilstein-journals.org This restricted rotation can result in the appearance of two distinct sets of signals in the ¹H NMR spectrum, corresponding to the major and minor rotamers present in dynamic equilibrium. beilstein-journals.org For instance, the tert-butyl protons of the Boc group might appear as two separate singlets at slightly different chemical shifts. beilstein-journals.org
Detailed ¹H NMR data for a structurally analogous compound, (S)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid, provides insight into the expected spectral features. chemicalbook.com
Table 1: Representative ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
|---|---|---|---|
| 5.16 | Doublet (d) | 7.3 | N-H (Amide proton) |
| 4.29-4.15 | Multiplet (m) | 5.0 | α-CH (alpha-carbon proton) |
| 2.53-2.33 | Multiplet (m) | γ-CH₂ (gamma-carbon protons) | |
| 2.21-2.11 | Multiplet (m) | β-CH₂ (beta-carbon proton) | |
| 1.99-1.84 | Multiplet (m) | β-CH₂ (beta-carbon proton) | |
| 1.50-1.39 | Multiplet (m) | C(CH₃)₃ (tert-butyl protons) |
Data obtained in CDCl₃ at 400 MHz for (S)-5-(tert-butoxy)-4-((tert-butoxycarbonyl)amino)-5-oxopentanoic acid. chemicalbook.com
¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Each unique carbon atom in the structure produces a distinct signal, allowing for a complete assignment of the carbon framework. chemicalbook.com
Research on N-Boc protected amino acids has shown that the chemical shifts of the carbonyl carbons are sensitive to their chemical environment and can be influenced by factors such as solvent polarity. mdpi.com Studies have observed that ¹³C NMR chemical shifts of carbonyl carbons show a correlation with solvent polarities, although the extent of this effect can depend on the specific molecular structure, including steric hindrance and hydrogen bonding capabilities. mdpi.comresearchgate.net The carbonyl carbons of the Boc group and the tert-butyl ester, as well as the carbons of the glutamic acid backbone, resonate at characteristic chemical shift ranges.
Table 2: Expected ¹³C NMR Chemical Shift Ranges
| Carbon Atom | Expected Chemical Shift (δ) ppm |
|---|---|
| C=O (Ketone) | 205 - 220 |
| C=O (Ester) | 170 - 185 |
| C=O (Carbamate - Boc) | 150 - 160 |
| C(CH₃)₃ (Boc quaternary) | 75 - 85 |
| α-CH | 50 - 60 |
| β-CH₂ | 25 - 35 |
| γ-CH₂ | 25 - 35 |
| C(CH₃)₃ (Boc methyls) | 25 - 30 |
Expected ranges are based on general values for the respective functional groups. libretexts.org
Mass Spectrometry for Molecular Mass Verification
Mass spectrometry (MS) is a critical analytical tool for verifying the molecular mass of N-(tert-Butoxycarbonyl)-L-glutamic Acid 1-tert-Butyl Ester. This technique provides a precise measurement of the molecule's mass-to-charge ratio, confirming its elemental composition. The compound has a molecular formula of C₁₄H₂₅NO₆ and a molecular weight of approximately 303.36 g/mol . chemicalbook.comchemimpex.com High-Resolution Mass Spectrometry (HRMS) is often employed to determine the exact mass with high precision, which serves as a definitive confirmation of the molecular formula. nih.gov The analysis can also provide structural information through the observation of characteristic fragmentation patterns, such as the loss of a tert-butyl group or the entire Boc protecting group.
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in the molecule. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds. The presence of the N-Boc group, the tert-butyl ester, and the amino acid backbone are all confirmed by characteristic peaks. researchgate.net The N-tert-butyloxycarbonylation reaction results in distinctive peaks, including those for the carbamate carbonyl and N-H bond. researchgate.netnih.gov
Table 3: Characteristic Infrared (IR) Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| ~3300-3500 | N-H Stretch | Amine/Carbamate |
| 2850-2960 | C-H Stretch | Alkane (from Boc and ester groups) |
| ~1735 | C=O Stretch | Ester (tert-butyl ester) |
| ~1688-1712 | C=O Stretch | Carbamate (Boc group) |
| ~1529 | N-H Bend | Amide II (Carbamate) |
| 1370-1450 | C-H Bend | Alkane |
Data compiled from typical values for N-Boc protected amino esters. researchgate.netnih.govopenstax.orgpressbooks.pub
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for both the purification of N-(tert-Butoxycarbonyl)-L-glutamic Acid 1-tert-Butyl Ester and the assessment of its purity.
Thin-Layer Chromatography (TLC): TLC is frequently used as a qualitative tool to monitor the progress of synthesis reactions and to get a preliminary indication of product purity. chemicalbook.comorgsyn.org The appearance of a single spot under UV visualization or after staining indicates a likely pure compound. orgsyn.org
High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for quantitative purity analysis. chemimpex.com Commercial batches of the compound are typically certified to have a purity of ≥98% as determined by HPLC. chemimpex.com Furthermore, specialized chiral HPLC methods are employed to separate the L- and D-enantiomers, which is crucial for verifying the enantiomeric purity of the final product. beilstein-journals.orgmdpi.com The separation of N-t-Boc amino acid enantiomers has been successfully achieved using chiral stationary phases, such as those based on derivatized β-cyclodextrin. researchgate.net
Q & A
Basic Research Questions
Q. What are the critical steps for synthesizing Butyl (tert-butoxycarbonyl)-l-glutaminate, and how can side reactions be minimized?
- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the amino group in l-glutamic acid, followed by esterification of the carboxylic acid with butanol. Key steps include:
- Using anhydrous conditions to prevent hydrolysis of the Boc group.
- Employing coupling agents like DCC (dicyclohexylcarbodiimide) for esterification to enhance yield .
- Monitoring reaction progress via TLC or HPLC to detect intermediates (e.g., tert-butyl (R)-3-((tert-butoxycarbonyl)amino) derivatives) and adjust stoichiometry .
- Side Reaction Mitigation : Avoid excess acid catalysts, which may deprotect the Boc group. Use scavengers (e.g., DMAP) to suppress racemization during ester formation .
Q. How is the purity and identity of this compound validated in synthetic workflows?
- Analytical Methods :
- NMR Spectroscopy : Compare H and C NMR shifts with reference data (e.g., tert-butyl carbamate protons at δ 1.2–1.4 ppm; ester carbonyl at ~170 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H] for CHNO expected at ~282.2 m/z) .
- Melting Point Analysis : Cross-check observed mp with literature values (e.g., analogs like tert-butyl 4-oxo-4,5-dihydrothiazol-2-yl carbamate melt at 91–93°C) .
Advanced Research Questions
Q. How can computational modeling optimize the stereochemical outcomes of this compound synthesis?
- Strategy :
- Use DFT (Density Functional Theory) to model transition states during Boc protection and esterification, predicting enantiomeric excess (e.g., tert-butyl (R)-configured analogs show higher bioactivity in PubChem datasets) .
- Compare with experimental CD spectra or chiral HPLC to validate computational predictions .
Q. What advanced techniques resolve contradictions in bioactivity data for Boc-protected glutaminate derivatives?
- Approach :
- In Vitro Assays : Test anti-inflammatory activity via COX-2 inhibition assays (IC) and correlate with structural analogs (e.g., tert-butyl iodobutanoate derivatives showed COX-2 IC = 12 µM) .
- Metabolic Stability : Use LC-MS/MS to track degradation in liver microsomes; Boc groups enhance stability compared to acetyl protections .
Q. How do solvent and catalyst systems influence the scalability of this compound production?
- Optimization Framework :
- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) improve Boc-deprotection kinetics but may require low temps (<0°C) to prevent racemization .
- Catalysts : Pd/C or Raney Ni for hydrogenolysis of benzyl-protected intermediates (e.g., tert-butyl ((benzyloxy)carbonyl)-l-tyrosinate requires 30 psi H for full deprotection) .
- Scale-Up Challenges : Address exothermic reactions via controlled addition of Boc anhydride and in-line FTIR monitoring .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
